Product packaging for 1,3,5-Triformylanilinobenzene(Cat. No.:)

1,3,5-Triformylanilinobenzene

Cat. No.: B373624
M. Wt: 435.5g/mol
InChI Key: IWHRDKIYFJWXOK-UHFFFAOYSA-N
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Description

Significance of 1,3,5-Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Among polysubstituted aromatic compounds, 1,3,5-substituted benzene derivatives are of particular importance due to their C3-symmetric substitution pattern. This arrangement provides a rigid and well-defined triangular geometry, making them ideal building blocks, or "synthons," for creating larger, ordered structures. The synthesis of these compounds has been a significant goal in organic chemistry, although achieving robust and efficient methods has been challenging. nih.govacs.org Recent advancements have introduced novel strategies, such as Mo-catalyzed reactions and InCl3-catalyzed cyclotrimerization of alkynes, to improve access to these valuable molecules. nih.govacs.org

These trigonal molecules are crucial in the development of dendritic macromolecules, nonlinear optical materials, and porous organic frameworks. google.comsapub.org Their unique geometry allows for the formation of well-defined cavities and channels, making them highly promising for applications in chemical separations and transformations. sapub.org The ability to introduce various functional groups at the 1, 3, and 5 positions enables fine-tuning of the electronic and structural properties of the resulting materials. rsc.org

Overview of the 1,3,5-Triformylbenzene Molecular Scaffold: Structural Features and Functional Group Analysis

The 1,3,5-Triformylbenzene molecule, also known as benzene-1,3,5-tricarbaldehyde, is a quintessential example of a highly functionalized 1,3,5-substituted aromatic system. Its molecular scaffold consists of a central benzene ring to which three formyl (aldehyde, -CHO) groups are symmetrically attached at the 1, 3, and 5 positions. fishersci.pt This arrangement makes the molecule a trifunctional aromatic aldehyde.

The key functional groups are the three aldehyde moieties. The carbonyl carbon in each aldehyde group is electrophilic, making it highly susceptible to nucleophilic attack. This high reactivity is fundamental to its utility in synthesis, particularly in the formation of imine bonds through condensation reactions with primary amines. The symmetrical placement of these reactive groups on the rigid benzene core allows for predictable and controlled growth of larger, polymeric structures.

Table 1: Physicochemical Properties of 1,3,5-Triformylbenzene

PropertyValue
IUPAC Name benzene-1,3,5-tricarbaldehyde
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Appearance Crystalline solid
Key Functional Groups 3 x Aldehyde (-CHO)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO); low solubility in water. acs.org

Interdisciplinary Relevance in Organic Synthesis, Supramolecular Chemistry, and Materials Science

The unique structural and reactive properties of 1,3,5-Triformylbenzene give it broad relevance across multiple scientific disciplines.

Organic Synthesis: It is a key intermediate and building block, particularly for creating complex molecular architectures. chemicalbook.comdeepdyve.com Its primary use is in the synthesis of porous organic materials through condensation reactions. acs.org

Supramolecular Chemistry: This field studies chemical systems based on non-covalent interactions between molecules. wikipedia.org 1,3,5-Triformylbenzene is a premier component for constructing supramolecular assemblies and mechanically-interlocked molecules. wikipedia.org Its threefold symmetry and reactive aldehyde groups are ideal for template-directed synthesis and the self-assembly of complex structures like porous organic cages and covalent organic frameworks (COFs). rsc.org These reactions, often with amine-containing molecules, form stable, extended networks held together by strong covalent bonds. acs.org

Materials Science: The materials derived from 1,3,5-Triformylbenzene have significant applications. COFs built from this molecule exhibit high porosity and surface area, making them excellent candidates for gas storage and separation. For instance, COFs functionalized with aromatic amines show high selectivity for CO₂ over N₂, which is crucial for carbon capture technologies. acs.org The defined pore structures also allow these materials to act as catalysts for various chemical reactions. The functionalization of aromatic systems is a key strategy for developing new organic materials for optoelectronic applications. unimib.it

Table 2: Comparison of 1,3,5-Triformylbenzene with Related Aldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Functional GroupsKey Applications
1,3,5-Triformylbenzene C₉H₆O₃162.143 x AldehydeCovalent Organic Frameworks (COFs), Porous Organic Cages, Supramolecular Assemblies
Terephthalaldehyde C₈H₆O₂134.132 x AldehydeLinear Polymers
1,3,5-Tris(p-formylphenyl)benzene C₂₇H₁₈O₃390.443 x AldehydeOrganic Synthesis Intermediate chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21N3O3 B373624 1,3,5-Triformylanilinobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5g/mol

IUPAC Name

N-[3,5-bis(N-formylanilino)phenyl]-N-phenylformamide

InChI

InChI=1S/C27H21N3O3/c31-19-28(22-10-4-1-5-11-22)25-16-26(29(20-32)23-12-6-2-7-13-23)18-27(17-25)30(21-33)24-14-8-3-9-15-24/h1-21H

InChI Key

IWHRDKIYFJWXOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C=O)C2=CC(=CC(=C2)N(C=O)C3=CC=CC=C3)N(C=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(C=O)C2=CC(=CC(=C2)N(C=O)C3=CC=CC=C3)N(C=O)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1,3,5 Triformylanilinobenzene and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Complex Benzene (B151609) Derivatives

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. khanacademy.orgfiveable.me For a polysubstituted benzene derivative like 1,3,5-triformylbenzene, the order of reactions is critical to ensure the correct substitution pattern. openstax.org

A primary retrosynthetic disconnection for 1,3,5-triformylbenzene involves the formyl groups. These can be envisioned as arising from the oxidation of corresponding methyl or hydroxymethyl precursors. This simplifies the target to 1,3,5-trimethylbenzene (mesitylene) or 1,3,5-tris(hydroxymethyl)benzene. rsc.orgepa.govrsc.org Another key disconnection breaks down the benzene ring itself, suggesting its formation from smaller, unsaturated units through cyclization reactions. pressbooks.publibretexts.org

Strategies for Constructing the 1,3,5-Substituted Benzene Core

The formation of the symmetrically trisubstituted benzene ring is a foundational step in the synthesis of 1,3,5-triformylbenzene and its analogues.

Cyclotrimerization Approaches to Benzene Ring Formation

Cyclotrimerization is a powerful, atom-economical reaction where three alkyne molecules join to form a benzene ring, often facilitated by a metal catalyst. wikipedia.org This [2+2+2] cycloaddition can, in principle, form 1,3,5-trisubstituted benzenes from a single, appropriately substituted alkyne. nih.gov

Historically, nickel catalysts were among the first to be used for this transformation. wikipedia.org More recently, various catalysts, including those based on molybdenum, rhodium, and aluminum, have been developed to improve yields and control regioselectivity. nih.govresearchgate.netsciety.org For unsymmetrical alkynes, a mixture of 1,2,4- and 1,3,5-trisubstituted isomers is often produced. wikipedia.orgnih.gov However, specific catalytic systems have been designed to favor the formation of the 1,3,5-isomer. For example, a nickel-catalyzed regioselective cyclotrimerization of terminal alkynes has been reported to yield 1,3,5-trisubstituted benzenes with high selectivity. acs.org

Table 1: Catalysts in Alkyne Cyclotrimerization for Benzene Synthesis

Catalyst System Alkyne Type Key Features
Nickel Compounds Terminal Alkynes Historic significance, moderate to good yields. wikipedia.orgacs.org
Mo(CO)₆ Terminal & Internal Alkynes Good catalytic activity for various substituted alkynes. researchgate.net
Cationic Rh(I)-phosphine complexes Terminal Alkynes Can be tuned for high regioselectivity, though sometimes favoring the 1,2,4-isomer. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Assembly

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, often used to connect aryl precursors. researchgate.netrsc.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. To construct a 1,3,5-trisubstituted benzene, a di- or tri-halogenated benzene can be coupled with appropriate boronic acids, or a benzene-1,3,5-triboronic acid can be reacted with aryl halides. researchgate.net For instance, 1,3,5-tribromobenzene (B165230) can undergo sequential Sonogashira coupling reactions, a related cross-coupling method, to build up complex trisubstituted structures. sioc-journal.cn

Introduction of Formyl Functionalities onto the Aromatic Core

Once the 1,3,5-substituted benzene core is established, the next critical phase is the introduction of the formyl groups. This can be achieved either by direct formylation of the aromatic ring or by the oxidation of pre-existing substituents.

Direct Formylation Methodologies for Substituted Benzenes

Direct formylation involves the introduction of a formyl group (–CHO) directly onto the benzene ring. wikipedia.org Several named reactions can accomplish this, although achieving trisubstitution can be challenging due to the deactivating nature of the aldehyde group. wikipedia.org

The Rieche formylation , using dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride or silver trifluoromethanesulfonate, is a powerful method that can proceed under mild conditions. nih.govresearchgate.netmdpi.com Another approach is the Duff reaction , which uses hexamethylenetetramine and an acid like trifluoroacetic acid. google.com This method is particularly effective for electron-rich aromatic compounds. google.comrsc.org The Gattermann-Koch and Gattermann reactions utilize carbon monoxide and hydrogen cyanide precursors, respectively, under strong acid catalysis, akin to Friedel-Crafts reactions. wikipedia.org

Table 2: Comparison of Direct Aromatic Formylation Methods

Reaction Name Reagents Key Features
Rieche Formylation Cl₂CHOMe, Lewis Acid (e.g., TiCl₄, AgOTf) Proceeds at low temperatures; tolerant of various protecting groups. nih.govresearchgate.netmdpi.com
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA) Effective for activated aromatic rings; can sometimes lead to multiple formylations. wikipedia.orggoogle.com

Selective Oxidation Pathways of Alkyl or Hydroxymethyl Precursors to Aldehydes

An alternative and often more controllable route to 1,3,5-triformylbenzene is the oxidation of a precursor molecule like 1,3,5-trimethylbenzene (mesitylene) or 1,3,5-tris(hydroxymethyl)benzene. rsc.orgepa.govrsc.org

Oxidation of Methyl Groups: The direct oxidation of aromatic methyl groups to aldehydes can be challenging, as the reaction often proceeds to the more stable carboxylic acid. wikipedia.orgbyjus.com However, specific reagents can achieve this transformation. The Étard reaction , using chromyl chloride (CrO₂Cl₂), is a classic method for converting toluenes to benzaldehydes. wikipedia.orgbyjus.com Other methods involve trapping the aldehyde as it forms or using milder, more selective oxidizing agents. tandfonline.com Enzymatic methods using laccase have also been shown to selectively oxidize aromatic methyl groups to aldehydes under mild conditions. acs.org

Oxidation of Hydroxymethyl (Benzyl Alcohol) Groups: The oxidation of primary benzylic alcohols to aldehydes is a more common and often higher-yielding approach. pduamtulungia.co.in A wide variety of reagents can be used for this purpose, including:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are widely used for this conversion in good yields. pduamtulungia.co.in

Manganese dioxide (MnO₂): This is a mild and selective reagent for oxidizing benzylic and allylic alcohols.

Catalytic methods: Modern approaches utilize catalysts with environmentally benign oxidants like molecular oxygen or peroxides. rsc.org Systems such as ferric nitrate, Co₁/NC catalysts, and gold-palladium clusters have been developed for the highly selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, often with high conversion and selectivity. rsc.orgnih.govmdpi.com Photocatalytic methods using catalysts like Eosin Y with oxygen also provide a green and efficient route. organic-chemistry.org

The synthesis of the 1,3,5-tris(hydroxymethyl)benzene precursor itself is an important step, and improved routes for its preparation have been reported. rsc.orgepa.govrsc.orgchembk.com From this key intermediate, a variety of oxidizing agents can be employed to furnish the final product, 1,3,5-triformylbenzene. rsc.orgepa.govrsc.org

Incorporation of the Anilino Moiety

The introduction of the amino group onto the tri-substituted benzene core is a critical transformation in the synthesis of 1,3,5-triformylanilinobenzene. This can be approached through direct amination of a pre-existing benzene ring or through the reduction of a nitro-analogue precursor.

Amination Reactions for Aryl-Nitrogen Bond Formation

The formation of an aryl-nitrogen bond is a cornerstone of modern organic synthesis, with several powerful catalytic methods available. For a target like this compound, these reactions would typically be employed on a precursor such as 1-halo-2,4,6-triformylbenzene. Transition-metal-catalyzed cross-coupling reactions are the most prominent strategies.

Prominent methods include the Buchwald-Hartwig amination, which primarily uses palladium catalysts, and the Ullmann condensation, which uses copper catalysts. acs.org These reactions involve the coupling of an aryl halide with an amine. In the context of synthesizing the target compound, a protected amine like ammonia (B1221849) or an ammonia equivalent would be used to install the -NH2 group. cdnsciencepub.comacs.org The choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions, especially given the reactivity of the formyl groups.

Recent advances have also focused on direct C-H amination, which offers a more atom-economical route by avoiding the pre-functionalization of the aromatic ring with a halide. nsf.govresearchgate.net However, controlling the regioselectivity of C-H amination on a complex substrate remains a significant challenge.

Table 1: Comparison of Catalytic Systems for Aryl-Nitrogen Bond Formation

Catalytic SystemTypical CatalystCommon LigandsAmine SourceSubstrate ScopeKey Advantages
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Phosphine-based (e.g., BINAP, XPhos)Ammonia, primary/secondary aminesBroad (aryl halides/triflates)High yields, excellent functional group tolerance.
Ullmann Coupling CuI, Cu₂O, Cu(OAc)₂Proline, diamines, rac-BINOL researchgate.netAmmonia, primary/secondary aminesPrimarily aryl iodides and bromides mdpi.comLower cost than palladium, effective for many substrates. cdnsciencepub.com
Photoredox/Copper Ir or Ru photocatalyst with Cu saltBipyridine, phenanthrolineAlkyl carboxylic acids, anilinesCarboxylic acids, anilinesMild conditions, novel reactivity pathways. organic-chemistry.org

Reductive Amination Strategies Involving Formyl Groups

An alternative and highly plausible route to this compound involves the chemoselective reduction of a nitro group on a precursor molecule, specifically 1-nitro-2,4,6-triformylbenzene. The primary challenge in this approach is the selective reduction of the nitro functionality without affecting the three sensitive aldehyde groups. Aldehydes are susceptible to reduction to alcohols under many standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) used for nitro groups.

Therefore, specific reagents and conditions are required to achieve this transformation. This process is not a reductive amination in the classic sense (which converts a carbonyl to an amine), but rather a selective reduction of a different functional group in the presence of carbonyls. tcichemicals.comorganic-chemistry.org Research has identified several methods for the chemoselective reduction of nitroarenes that tolerate aldehydes. arkat-usa.org

Table 2: Reagents for Chemoselective Reduction of Nitro Group in the Presence of Aldehydes

Reagent/SystemTypical ConditionsSelectivity Notes
Iron/Acetic Acid Fe powder, CH₃COOH, refluxA classic, mild method that often preserves aldehyde functionality.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic systemEffective for many substrates, works under mild, neutral to basic conditions.
Tin(II) Chloride (SnCl₂) HCl/Ethanol or Ethyl AcetateA versatile reagent, conditions can be tuned to favor nitro reduction.
Indium/Ammonium Chloride In, NH₄Cl, H₂O/EthanolHigh chemoselectivity for nitro group reduction over other reducible groups.

Advanced Synthetic Considerations

The synthesis of a molecule with multiple, electronically distinct functional groups demands a sophisticated strategic approach, weighing factors of efficiency, selectivity, and the availability of advanced catalytic tools.

Chemo- and Regioselectivity in Multi-Functionalized Systems

Controlling selectivity is paramount in the synthesis of this compound.

Regioselectivity: This refers to the control of substitution position. The 1,3,5-substitution pattern relative to the amino group is a key challenge. The amino group is a powerful ortho, para-director for electrophilic aromatic substitution. nih.gov Therefore, attempting to add the three formyl groups to aniline (B41778) via a reaction like Vilsmeier-Haack formylation would not yield the desired 1,3,5-isomer. This dictates that the synthetic strategy must install the amino group (or a precursor like a nitro group) onto a benzene ring where the 1,3,5-formyl pattern (or their precursors) is already established. mdpi.comnih.gov

Chemoselectivity: This is the preferential reaction of a reagent with one of two or more different functional groups. wikipedia.org The target molecule contains both a nucleophilic amine and electrophilic aldehydes. This allows for selective reactions. For example, the amine can be selectively acylated or alkylated in the presence of the aldehydes. Conversely, the aldehydes can undergo condensation reactions (e.g., with Wittig reagents or amines to form imines) without affecting the aniline moiety under controlled conditions. During the synthesis, protecting groups may be necessary to mask the reactivity of either the amine or the formyl groups while another part of the molecule is being modified. tandfonline.com

Development and Application of Novel Catalytic Systems (e.g., iodine catalysis, copper catalysis)

Modern catalytic methods offer powerful tools for key bond-forming steps, particularly for the crucial C-N bond formation.

Copper Catalysis: Copper-catalyzed amination of aryl halides, known as the Ullmann reaction, is a well-established and cost-effective method. cdnsciencepub.com Modern protocols often use ligands such as 1,1'-binaphthyl-2,2'-diol (BINOL) or various diamines to facilitate the reaction under milder conditions and with a broader range of substrates, including aryl bromides and, in some cases, chlorides. acs.orgresearchgate.netmdpi.com The use of aqueous ammonia in water with a copper catalyst presents a simple and efficient protocol, avoiding organic solvents and inert atmospheres. cdnsciencepub.com

Iodine Catalysis: As an alternative to transition metals, molecular iodine has emerged as a catalyst for C-N bond formation. acs.orgnih.gov These reactions represent a greener and more sustainable approach. Iodine catalysis can promote the coupling of amines with various partners under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP). scilit.comorganic-chemistry.org The mechanism is believed to proceed through the in situ formation of a reactive hypervalent iodine species or the iodination of the amine, which then couples with the aromatic partner. scilit.comscispace.com

Table 3: Comparison of Novel Catalytic Systems for C-N Bond Formation

FeatureCopper CatalysisIodine Catalysis
Catalyst Cu(I) or Cu(II) salts (e.g., CuI, CuCl) cdnsciencepub.comacs.orgMolecular Iodine (I₂) nih.gov
Cost/Abundance Low cost, highly abundant metal.Low cost, readily available element.
Key Advantage Well-established, robust, broad scope for aryl halides. mdpi.comMetal-free, sustainable, novel reactivity. scilit.comorganic-chemistry.org
Typical Substrates Aryl iodides, bromides, and activated chlorides. nih.govAlcohols, quinoxalinones, amines. acs.orgscilit.com
Proposed Mechanism Oxidative addition/reductive elimination cycle with Cu(I)/Cu(III). mdpi.comInvolves hypervalent iodine species or in situ amine iodination. scispace.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of TFB and confirming the formation of its anilino-derivatives.

For the 1,3,5-Triformylbenzene monomer, the high degree of symmetry simplifies its NMR spectra.

¹H NMR: The spectrum is characterized by two distinct singlets. A signal corresponding to the three equivalent aromatic protons typically appears around δ 8.63 ppm. The three aldehyde protons give rise to another singlet at a downfield chemical shift, approximately δ 10.21 ppm. The 1:1 integration ratio of these peaks confirms the molecular structure.

¹³C NMR: The spectrum further corroborates the structure with key signals for the carbonyl carbons of the aldehyde groups appearing around 190 ppm. Signals for the aromatic carbons are also observed, with the carbons bonded to the formyl groups resonating at a different shift than the carbons bearing hydrogen atoms.

When TFB reacts with an amine like aniline (B41778) to form a Schiff base polymer or a Covalent Organic Framework (COF), the NMR spectra undergo significant changes. The sharp signals of the monomer are often replaced by broader resonances in the solid-state NMR spectra of the resulting polymer, which is characteristic of large, less mobile molecules. Crucially, the aldehyde proton signal (~10.2 ppm) disappears, and a new signal for the imine proton (HC=N) emerges. scispace.com Similarly, in the ¹³C NMR spectrum, the aldehyde carbon signal vanishes, and a new peak corresponding to the imine carbon appears, confirming the successful condensation reaction.

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

Compound / Moiety Aromatic Protons Aldehyde Protons (–CHO) Imine Protons (–CH=N–)
1,3,5-Triformylbenzene ~ 8.63 ~ 10.21 N/A
Aniline-derived Schiff Base ~ 6.26 - 7.45 semanticscholar.org Disappeared ~ 8.25 - 8.86 scispace.com

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

For 1,3,5-Triformylbenzene , High-Resolution Mass Spectrometry (HRMS) can precisely determine its molecular mass, which is 162.14 g/mol . evitachem.comfishersci.ca The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z of 162. The fragmentation pattern would be consistent with its structure, likely showing losses of formyl groups (–CHO).

Analyzing the large, insoluble polymeric products of TFB and aniline condensation by conventional MS is challenging. However, techniques like matrix-assisted laser desorption/ionization (MALDI) can sometimes be used to analyze oligomeric fragments. More commonly, the successful formation of the polymer is inferred from the spectroscopic data of the bulk material (IR, solid-state NMR) rather than direct mass measurement of the entire framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints for Functional Group Identification

Vibrational spectroscopy is indispensable for identifying functional groups and confirming chemical transformations.

The IR spectrum of 1,3,5-Triformylbenzene is dominated by a strong absorption band characteristic of the aldehyde C=O stretching vibration, typically found around 1700 cm⁻¹. Aromatic C-H stretching peaks are also observed above 3000 cm⁻¹. spectroscopyonline.com

Upon condensation with aniline to form an imine-linked COF, the IR spectrum provides clear evidence of the reaction. mdpi.com

The characteristic C=O stretching band of the aldehyde disappears or is significantly diminished.

The N-H stretching bands of the aniline reactant (typically ~3300-3400 cm⁻¹) also disappear.

A new, strong band appears in the region of 1605–1626 cm⁻¹, which is assigned to the C=N stretching vibration of the newly formed imine bond. researchgate.netderpharmachemica.com This transformation is a definitive fingerprint of successful Schiff base formation.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional Group Reactant (TFB or Aniline) Product (Schiff Base / COF)
Aldehyde C=O Stretch ~1700 Absent
Amine N-H Stretch ~3300-3400 Absent
Imine C=N Stretch N/A ~1605-1626 researchgate.netderpharmachemica.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

1,3,5-Triformylbenzene and its derivatives, such as 1,3,5-Triphenylbenzene, exhibit absorption bands in the UV region due to π–π* transitions of the aromatic system. nih.gov For instance, derivatives can show absorption bands at 238, 265, and 294 nm. nih.gov

The formation of extended conjugated systems, such as in TFB-aniline COFs, typically results in a red-shift (a shift to longer wavelengths) of the absorption bands compared to the starting monomers. This indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the polymer.

Many COFs derived from TFB are also photoluminescent. nih.gov For example, an azine-triazine-based COF exhibits excellent luminescent properties. nih.gov The emission wavelength and intensity can be sensitive to the surrounding environment. This photoluminescence can be effectively "quenched" or diminished by the presence of certain analytes, making these materials useful as chemical sensors. nih.gov

X-ray Diffraction Analysis for Single Crystal and Powder Solid-State Structural Determination

X-ray diffraction (XRD) is the most powerful technique for determining the long-range atomic order and crystalline structure of solid materials.

While obtaining a single crystal of 1,3,5-Triformylbenzene allows for a precise determination of its molecular geometry, bond lengths, and bond angles, the real power of XRD is demonstrated in the characterization of the COFs derived from it. nih.gov

For TFB-aniline COFs, Powder X-ray Diffraction (PXRD) is crucial for confirming their crystallinity. A successful synthesis yields a material with a distinct diffraction pattern, featuring sharp peaks at specific 2θ angles. These peak positions can be compared to patterns simulated from proposed structural models (e.g., eclipsed or staggered stacking arrangements) to determine the precise crystal structure and pore dimensions of the framework. researchgate.net The presence of sharp diffraction peaks confirms the long-range periodic order that is a defining characteristic of COFs.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.

For a TFB-aniline COF, XPS is used to confirm the presence of carbon, oxygen, and nitrogen in the expected ratios. mdpi.com High-resolution scans of the C 1s, O 1s, and N 1s regions provide detailed information about the bonding environments. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds in the aromatic rings, C-N bonds, and C=N imine bonds. The N 1s spectrum would show a characteristic peak for the imine nitrogen, confirming the covalent linkage between the TFB and aniline building blocks. This data provides conclusive evidence of the successful formation of the desired chemical structure. mdpi.com

Reactivity and Reaction Mechanisms of 1,3,5 Triformylanilinobenzene

Reactivity Profiles of Formyl Groups

The three formyl (aldehyde) groups attached to the benzene (B151609) ring at the 1, 3, and 5 positions are the primary sites for a variety of chemical transformations. These groups are inherently electrophilic and are susceptible to attack by nucleophiles. tcichemicals.com

Condensation Reactions (e.g., Imine Formation, Aldol (B89426) Reactions)

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org The formyl groups of 1,3,5-Triformylanilinobenzene are highly prone to such reactions.

Imine Formation: The reaction between an aldehyde and a primary amine to form an imine (also known as a Schiff base) is a robust and fundamental transformation. libretexts.org Given that this compound possesses three aldehyde functionalities, it can react with three equivalents of a primary amine to form a tri-imine. This reaction is typically catalyzed by acid and proceeds via a reversible pathway. libretexts.orgoperachem.com The reaction rate is often optimal at a mildly acidic pH of around 5. libretexts.org The process involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org This type of reaction is extensively used in the synthesis of larger, complex structures like porous organic cages, where tritopic aldehydes such as 1,3,5-triformylbenzene undergo [4+6] cycloimination with ditopic amines. nih.gov It is expected that this compound would serve as a versatile building block in a similar fashion for creating functional materials.

Aldol and Knoevenagel Condensations: Aldol condensations involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl product, which can then dehydrate to an α,β-unsaturated carbonyl compound. vanderbilt.edumagritek.com While this compound itself cannot form an enolate (as it lacks α-protons), its formyl groups can act as the electrophilic partner in a mixed or directed aldol condensation with another carbonyl compound that can be deprotonated.

A related and highly relevant reaction is the Knoevenagel condensation. In this reaction, the aldehyde reacts with a compound possessing an active methylene (B1212753) group (e.g., malononitrile (B47326) or diethyl malonate) in the presence of a weak base. encyclopedia.pubossila.com Each of the three formyl groups can participate in this reaction, leading to highly conjugated systems.

A summary of potential condensation reaction products is presented below.

Reaction TypeReactantProduct
Imine FormationPrimary Amine (R-NH₂)Tris(iminomethyl)anilinobenzene
KnoevenagelMalononitrileTris(2,2-dicyanovinyl)anilinobenzene
Mixed AldolAcetoneTris(3-hydroxy-3-methylbut-1-en-1-yl)anilinobenzene

Oxidation-Reduction Chemistries

The oxidation state of the formyl groups can be readily altered through oxidation and reduction reactions, which are fundamental transformations in organic synthesis. tcichemicals.comncert.nic.in

Oxidation: Aldehydes are easily oxidized to carboxylic acids. libretexts.org The formyl groups of this compound can be converted to carboxyl groups using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would yield 5-aminobenzene-1,3,5-tricarboxylic acid. Oxidation is formally defined as the loss of electrons or an increase in the oxidation number of an atom. khanacademy.org

Reduction: Conversely, the formyl groups can be reduced to primary alcohols. tcichemicals.com This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction would be (5-aminobenzene-1,3,5-triyl)trimethanol. Reduction is defined as the gain of electrons or a decrease in oxidation number. pressbooks.pub

A specialized case is reductive amination , which combines imine formation and reduction in a single process. The formyl group first reacts with an amine to form an imine, which is then reduced in situ to an amine. masterorganicchemistry.com This provides a powerful method for forming new C-N bonds.

The table below summarizes the primary products from the oxidation and reduction of the formyl groups.

Reaction TypeProductChange in Oxidation State of Carbonyl Carbon
Oxidation5-Aminobenzene-1,3,5-tricarboxylic acid+1 to +3
Reduction(5-Aminobenzene-1,3,5-triyl)trimethanol+1 to -1

Reactivity of the Anilino Moiety

The anilino group (-NH₂), a primary aromatic amine, introduces nucleophilic character and hydrogen bonding capabilities to the molecule.

Amine-Based Transformations and Nucleophilicity Studies

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it a potential nucleophile. However, the reactivity of this group is significantly modulated by the electronic effects of the substituents on the benzene ring. The three formyl groups are strong electron-withdrawing groups. They pull electron density away from the benzene ring and, consequently, from the nitrogen atom. This inductive effect and resonance delocalization substantially decrease the basicity and nucleophilicity of the anilino group compared to aniline (B41778) itself.

Despite this deactivation, the anilino group can still participate in typical amine reactions, such as N-alkylation and N-acylation, although likely requiring more forcing conditions. The decreased nucleophilicity might prevent side reactions during transformations focused on the formyl groups. Intramolecular reactions, such as the anilino nitrogen attacking one of the formyl carbons, could be possible, potentially forming a cyclic imine, especially if a five- or six-membered ring can be formed, though this is sterically constrained in the ground state conformation. masterorganicchemistry.com

Role in Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in determining the supramolecular structure and physical properties of molecules. osti.gov In this compound, the anilino group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the formyl groups (C=O) serve as hydrogen bond acceptors. This allows for the formation of extensive networks of intermolecular hydrogen bonds.

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Pathways on the Benzene Ring

The substitution pattern on the benzene ring—one activating group and three deactivating groups—creates a unique reactivity profile for substitution reactions on the ring itself.

Electrophilic and Nucleophilic Substitution Pathways on the Benzene Ring

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. rahacollege.co.in The feasibility and regioselectivity of this reaction are dictated by the existing substituents.

Anilino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org

Formyl Groups (-CHO): These are strong deactivating groups and meta-directors because they withdraw electron density from the ring through both induction and resonance. libretexts.org

In this compound, the anilino group is at an unnumbered central position, with the formyls at 1, 3, and 5. The anilino group activates the ortho positions (2 and 6) and the para position (4). The three formyl groups strongly deactivate the entire ring and direct incoming electrophiles to positions meta to them. The positions meta to the formyl groups are the same positions occupied by the other substituents. The positions activated by the anilino group (2, 4, 6) are the least deactivated sites on the ring. However, the cumulative deactivating effect of three formyl groups is substantial, making the ring extremely electron-poor and highly resistant to attack by most electrophiles. savemyexams.compages.dev Therefore, electrophilic aromatic substitution on this compound is expected to be very difficult to achieve.

SubstituentTypeDirecting Influence
Anilino (-NH₂)Activatingortho, para (positions 2, 4, 6)
Formyl (-CHO)Deactivatingmeta

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Pathways on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-deficient aromatic ring that contains a suitable leaving group. conicet.gov.ar The presence of strong electron-withdrawing groups is a prerequisite for this reaction. nih.gov

The three formyl groups on this compound make the ring highly electrophilic and thus susceptible to nucleophilic attack. While the molecule lacks a conventional leaving group like a halide, the ring is sufficiently activated that SNAr could be possible under specific conditions, potentially leading to the displacement of a hydride ion or one of the formyl groups. Research on similarly electron-poor systems, such as 1,3,5-trifluorotrinitrobenzene, shows that they are highly versatile intermediates for SNAr reactions with a variety of nucleophiles. rsc.org It is conceivable that under harsh conditions, a strong nucleophile could attack one of the carbons bearing a formyl group, or potentially one of the unsubstituted carbons (positions 2, 4, 6). In some systems with electron-donating groups, direct substitution of a formyl group has been observed. kirj.ee

Mechanistic Investigations of Key Transformations

The reaction between the aromatic trialdehyde, 1,3,5-benzenetricarbaldehyde, and an aromatic amine like aniline proceeds via a series of nucleophilic addition-elimination steps to form imine linkages (C=N). Understanding the mechanism of these transformations is crucial for controlling the reaction outcomes, particularly in the synthesis of polymeric materials where reaction speed and reversibility influence crystallinity and morphology. rsc.org

Kinetic Studies for Reaction Rate Determination

While specific kinetic studies for a discrete molecule named "this compound" are not available, the kinetics of the underlying imine condensation reaction between aromatic aldehydes and anilines have been investigated, particularly in the context of materials synthesis.

Kinetic studies of analogous nucleophilic substitution reactions involving substituted anilines typically follow pseudo-first-order or second-order rate laws. nih.govrsc.org The rate of reaction is determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods. uca.edu A common approach is the method of initial rates, where the initial rate of reaction is measured at various starting concentrations of the reactants to determine the order of the reaction with respect to each component. uca.edu

Table 1: Illustrative Data Structure for a Kinetic Study of Aniline-Aldehyde Condensation

This interactive table illustrates how data from a kinetic study might be organized to determine reaction orders. By changing the initial concentrations of the aniline and aldehyde, one can observe the effect on the initial reaction rate.

Experiment[Aniline] (mol/L)[Aldehyde] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.0 x 10⁻⁵

Factors that significantly influence the reaction rate include pH, solvent, and the electronic properties of the reactants. peerj.commdpi.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. peerj.commasterorganicchemistry.com However, excessive acid can be detrimental by protonating the aniline nucleophile, rendering it unreactive. peerj.com

Elucidation of Reaction Intermediates and Transition States

The mechanism of imine formation from an aldehyde and a primary amine like aniline is a well-established multi-step process. peerj.commasterorganicchemistry.com It begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde.

The key steps and intermediates are as follows:

Nucleophilic Attack and Carbinolamine Formation : The reaction initiates with the attack of the aniline nitrogen on a carbonyl group of 1,3,5-benzenetricarbaldehyde. This is often preceded by the activation of the aldehyde by a proton, which increases the electrophilicity of the carbonyl carbon. tandfonline.com This addition step leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). peerj.commdpi.com This intermediate is typically unstable and exists in equilibrium with the starting materials.

Computational studies have been employed to investigate the transition states of this reaction. peerj.com In the absence of a catalyst, the direct reaction has a high activation barrier. peerj.com An additional amine molecule can act as a proton shuttle to facilitate the proton transfers needed for the formation and dehydration of the carbinolamine, thereby lowering the energy of the transition state. peerj.com In acidic conditions, the protonation of the carbonyl group significantly stabilizes the transition state for the initial nucleophilic attack. The transition state for the dehydration step involves the breaking of the C-O bond and the formation of the C=N π-bond.

Table 2: Key Species in the Condensation of Aniline with an Aromatic Aldehyde

Species TypeNameDescription
ReactantAnilineThe nucleophile, providing the nitrogen for the imine bond. tandfonline.com
Reactant1,3,5-BenzenetricarbaldehydeThe electrophile, providing the carbonyl carbons. nih.gov
IntermediateCarbinolamineA tetrahedral intermediate formed by the addition of the amine to the carbonyl group. peerj.commdpi.com
IntermediateProtonated CarbinolamineThe carbinolamine after protonation of its hydroxyl group, poised for water elimination.
Transition StateAddition Transition StateThe high-energy state during the nucleophilic attack of the aniline on the aldehyde. peerj.com
Transition StateElimination Transition StateThe high-energy state during the elimination of water from the protonated carbinolamine. peerj.com
ProductImine (Schiff Base)The final product containing a C=N double bond. masterorganicchemistry.com
ProductWaterA byproduct of the condensation reaction. masterorganicchemistry.com

Falta de información sobre "this compound"

Tras una exhaustiva revisión de la literatura científica disponible públicamente, no se ha encontrado información sobre el compuesto químico específico "this compound". Las búsquedas en bases de datos científicas y químicas no arrojaron resultados para esta molécula en particular, lo que sugiere que no es un compuesto comúnmente sintetizado o estudiado.

Las búsquedas realizadas dieron como resultado información sobre compuestos relacionados pero estructuralmente distintos, como el 1,3,5-triformilbenceno y la anilina . mdpi.comniscpr.res.in Estos compuestos son precursores bien conocidos en la síntesis de diversas arquitecturas supramoleculares, incluyendo los armazones orgánicos covalentes (COFs, por sus siglas en inglés). mdpi.comnih.govnih.gov Por ejemplo, el 1,3,5-triformilbenceno, con su simetría C3, se utiliza frecuentemente como un nodo o bloque de construcción trigonal en la formación de redes porosas. mdpi.com

La química supramolecular a menudo se basa en el diseño racional de moléculas con grupos funcionales específicos que pueden participar en interacciones no covalentes dirigidas, como los enlaces de hidrógeno y el apilamiento π-π, para autoensamblarse en estructuras ordenadas de mayor tamaño. bbau.ac.inwikipedia.org Los grupos formilo (-CHO) y anilino (-NH-Ph) presentes hipotéticamente en el "this compound" podrían, en principio, participar en dichos enlaces. Los grupos formilo son aceptores de enlaces de hidrógeno, mientras que el grupo anilino puede actuar como donador de enlaces de hidrógeno. nih.govmdpi.com Además, el núcleo de anilinobenceno proporcionaría una superficie para interacciones de apilamiento π-π. nih.govwikipedia.org

En el campo de la química de coordinación, los átomos de nitrógeno y oxígeno de los grupos anilino y formilo podrían actuar como ligandos para la complejación de iones metálicos. mdpi.comnih.govlibretexts.org La formación de oligómeros, polímeros y COFs a partir de bloques de construcción multifuncionales es una estrategia clave en la ciencia de los materiales. mdpi.comnih.govrsc.org Los COFs, en particular, se construyen mediante reacciones de enlace covalente dinámicas y reversibles, a menudo a partir de precursores de aldehído y amina para formar enlaces imina. mdpi.com

A pesar de estos principios generales, la ausencia de datos específicos sobre el "this compound" impide un análisis detallado de su química supramolecular y su capacidad de autoensamblaje. La información disponible se centra en sus posibles componentes, pero no en el compuesto conjugado como tal. Es posible que este compuesto sea un intermedio de reacción novedoso o que se describa en literatura no accesible a través de bases de datos públicas. Sin estudios experimentales o teóricos sobre la molécula objetivo, cualquier discusión sobre sus propiedades sigue siendo especulativa.

Tabla de Compuestos Mencionados

Nombre del CompuestoFórmula Química
1,3,5-TriformilbencenoC₉H₆O₃
AnilinaC₆H₇N
2,4,6-tricloroanilinaC₆H₄Cl₃N
1,3,5-triclorobencenoC₆H₃Cl₃
1,3,5-triformilfloroglucinolC₉H₆O₆
1,4-diaminobencenoC₆H₈N₂
1,3,5-tris(4-aminofenil)bencenoC₂₄H₂₁N₃
Ácido 4-formilfenilborónicoC₇H₇BO₃
HexafluorobencenoC₆F₆
1,3,5-trimetilbenceno (mesitileno)C₉H₁₂
1,3,5-triazinC₃H₃N₃

Supramolecular Chemistry and Self Assembly

Characterization of Supramolecular Assemblies

To fully understand the structure-property relationships of these self-assembled materials, a suite of characterization techniques is employed. These methods provide crucial insights into the crystallinity, morphology, porosity, and structural integrity of the assemblies.

Microscopy Techniques:

Microscopy provides direct visualization of the morphology and local order of the supramolecular assemblies.

Transmission Electron Microscopy (TEM): TEM is a powerful tool for imaging the internal structure of materials at high resolution. For COFs derived from 1,3,5-triformylbenzene, TEM images can reveal the periodic hexagonal pore structures. researchgate.net For instance, in the case of TPB-TFB COF, high-resolution TEM (HR-TEM) has been used to visualize the stacked-layer structure and confirm the interlayer distance, which is in good agreement with data from other techniques. researchgate.net Samples for TEM are typically prepared by drop-casting a suspension of the COF onto a carbon-coated copper grid. rsc.org

Scanning Tunneling Microscopy (STM): STM is used to investigate the two-dimensional self-assembly of molecules on conductive surfaces. Studies have shown that a related molecule, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), forms distinct supramolecular structures on a silver surface, including open honeycomb networks. mpg.de These structures can even host guest molecules, demonstrating the potential for creating hierarchically organized assemblies. mpg.de

Scattering Techniques:

Scattering techniques are indispensable for determining the long-range order and crystallinity of the assembled frameworks.

Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to assess the crystallinity and determine the structure of COFs. nih.gov The diffraction pattern of a crystalline COF shows a series of distinct peaks at specific 2θ angles, which correspond to different crystallographic planes. For example, the PXRD pattern of TPB-TFB COF exhibits characteristic peaks for the (100), (110), (200), and (001) facets, confirming its hexagonal symmetry and layered structure. researchgate.net The position and intensity of these peaks provide information about the unit cell parameters and the stacking arrangement of the 2D layers. researchgate.netacs.org However, interpreting PXRD data for 2D COFs can be complex due to factors like disorder and the presence of solvent molecules in the pores. acs.org

Small-Angle X-ray Scattering (SAXS): SAXS is a complementary technique to PXRD that provides information on larger-scale structural features, including pore size and shape. It is particularly useful for characterizing the hierarchical structures that can form in these materials.

Other Characterization Methods:

A variety of other analytical techniques are used to provide a comprehensive understanding of the chemical and physical properties of these assemblies.

Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the formation of new chemical bonds, such as the imine linkage (C=N) in COFs, which typically shows a characteristic stretching vibration. researchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the local chemical environment of atoms (e.g., ¹³C) within the solid-state structure, confirming the covalent linkages. mdpi.com
Brunauer–Emmett–Teller (BET) Surface Area Analysis Measures the specific surface area of the porous material by nitrogen adsorption-desorption isotherms, quantifying the porosity. nih.govmdpi.com
Thermogravimetric Analysis (TGA) Determines the thermal stability of the material by measuring its weight change as a function of temperature. rsc.org

Detailed research findings from these characterization techniques are crucial for the rational design of new supramolecular assemblies with tailored properties for specific applications. For instance, the characterization of a series of COFs (RIO-11, RIO-12, and RIO-13), synthesized from hydrazine (B178648) hydrate (B1144303) and hydroxy-1,3,5-triformylbenzenes, revealed that increasing the number of hydroxyl groups enhances the crystallinity and porosity of the resulting framework. researchgate.net

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Frontier Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 1,3,5-Triformylanilinobenzene, DFT calculations would be essential to understand its fundamental chemical nature. These calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals, and the characteristics of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Detailed research findings from DFT studies on related aniline (B41778) derivatives and formyl-substituted aromatics provide a framework for the expected outcomes. molssi.org DFT calculations at levels like B3LYP/6-31G** are commonly used for substituted anilines to extract global and atomic properties. molssi.org The HOMO-LUMO gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The presence of both electron-donating (amino) and electron-withdrawing (formyl) groups on the same benzene (B151609) ring would create a complex electronic landscape, making DFT analysis particularly insightful.

The calculated orbital energies can be used to predict the molecule's behavior in charge-transfer interactions and its potential as a component in electronic materials. For instance, the location of the HOMO and LUMO on the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Projected DFT-Calculated Electronic Properties of this compound and Related Compounds (Note: Data for this compound is hypothetical and projected based on typical values for similar structures.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Aniline-5.14-0.214.931.53
1,3,5-Triformylbenzene-7.89-3.514.380.00
4-Nitroaniline-6.69-2.654.046.29
This compound (Projected) -6.20 -2.95 3.25 ~3.5 - 4.5

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is invaluable for mapping out the reaction pathways and determining the energetics of chemical transformations. For this compound, this would involve modeling its synthesis and its subsequent reactions, such as imine formation, which is crucial for creating larger supramolecular structures like Covalent Organic Frameworks (COFs).

These computational insights are critical for designing efficient synthetic routes and for understanding the stability of the resulting products, such as polymers or COFs, under various conditions. researchgate.net

Table 2: Hypothetical Reaction Energetics for Imine Formation with this compound (Note: This data is illustrative, based on typical DFT calculations for Schiff base formation.)

Reaction StepReactantsTransition State Energy (kcal/mol)Product(s)Reaction Energy (ΔE) (kcal/mol)
Nucleophilic AttackAniline + Benzaldehyde+15.2Hemiaminal Intermediate-5.8
DehydrationHemiaminal Intermediate+25.7Imine + H₂O+4.1
Overall (Projected) This compound + Amine ~+12-18 (Rate-Limiting Step) Mono-imine Adduct ~ -2.0

Molecular Dynamics Simulations for Conformational Analysis and Prediction of Self-Assembly Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations would be crucial for understanding its conformational flexibility and predicting how individual molecules interact to form larger, ordered structures through self-assembly.

While no specific MD studies exist for this molecule, the methodology is well-established for similar systems. MD simulations can predict how aromatic molecules, driven by non-covalent interactions like π-π stacking and hydrogen bonding, aggregate in solution. nih.govresearchgate.net Given its structure—a flat aromatic core with multiple hydrogen-bonding sites (the amino and formyl groups)—this compound is a prime candidate for forming self-assembled nanostructures.

Simulations can reveal the preferred packing arrangements, the stability of different aggregates, and the dynamics of the assembly process. mdpi.comnih.gov Coarse-grained MD, which simplifies the atomic representation, can be used to model larger systems over longer timescales, capturing processes like micelle formation or the initial stages of crystal growth. frontiersin.org This information is vital for applications in materials science, such as designing liquid crystals or porous materials.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. For this compound, QSAR could be used to design analogs with optimized properties, such as enhanced solubility, specific electronic characteristics, or desired biological activity.

Numerous QSAR studies have been successfully performed on aniline derivatives to predict properties ranging from toxicity to lipophilicity. cust.edu.twnih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of known compounds and then using regression analysis to find a mathematical relationship with an observed property.

For instance, a QSAR model could be developed to predict the reactivity of the formyl groups in a series of substituted 2-amino-1,3,5-benzenetricarbaldehydes. By identifying which descriptors (like the Hammett sigma constant or calculated atomic charges) are most influential, new molecules with tailored reactivity could be designed without the need for extensive trial-and-error synthesis. researchgate.net

Table 3: Example of Descriptors Used in QSAR Models for Aniline Derivatives (Based on descriptors identified in cited literature nih.govresearchgate.net)

Descriptor TypeExample DescriptorProperty Predicted
ElectronicElectrophilicity (ω)Lipophilicity nih.gov
ConstitutionalMolecular WeightToxicity
TopologicalMolecular Connectivity Indices (e.g., ⁰χ)Antimicrobial Activity cust.edu.tw
Quantum-ChemicalHOMO/LUMO EnergiesReactivity
Geometricalvan der Waals Volume (vWV)Lipophilicity nih.gov

Application of Machine Learning and Artificial Intelligence for Molecular Design and Discovery

Machine Learning (ML) and Artificial Intelligence (AI) represent the next frontier in computational chemistry, enabling the rapid screening of vast chemical spaces and the discovery of novel molecules with desired properties. These techniques are particularly powerful when applied to materials design, such as for COFs, where the number of potential building block combinations is immense.

ML models can be trained on existing data from experiments and high-throughput computational screenings to predict the properties of new, unsynthesized molecules. For a building block like this compound, ML could accelerate the discovery of optimal partner molecules for creating COFs with specific pore sizes, surface areas, or gas sorption capabilities. researchgate.netresearchgate.net

Recent frameworks like MlCOFSyn demonstrate the power of ML in assisting the rational synthesis of 2D COFs by predicting and optimizing the crystallization process based on monomer characteristics. acs.orgnih.govchemrxiv.org By inputting the computed properties of this compound into such a model, researchers could predict its suitability for forming high-quality crystalline materials and even receive guidance on the ideal synthetic conditions, significantly advancing the design of next-generation functional materials.

Advanced Materials Science Applications

Utilization as a Monomer or Crosslinking Agent in Polymer Synthesis

The C3-symmetric nature of 1,3,5-triformyl-functionalized benzene (B151609) derivatives makes them exceptional monomers and crosslinking agents for the synthesis of complex two-dimensional (2D) and three-dimensional (3D) polymers. The three aldehyde (formyl) groups, positioned at 120-degree angles to each other, can undergo condensation reactions with a variety of multi-functional amine compounds, including aniline (B41778) and its derivatives.

The most common reaction is the Schiff base condensation, where the aldehyde groups react with primary amines to form imine linkages (-C=N-). When a triformyl monomer reacts with a difunctional amine (a diamine), it acts as a branching point, leading to the formation of a crosslinked polymer network. This process is fundamental to the creation of Covalent Organic Polymers (COPs), a class of porous polymers with high thermal and chemical stability. nih.gov For instance, covalent organic polymers have been successfully fabricated via a room-temperature, solvent-free mechanochemical grinding method by reacting 1,3,5-triformylphloroglucinol (Tp) with various aromatic diamines like p-phenylenediamine (B122844). nih.gov The resulting polymers are highly stable, even in acidic or basic conditions, making them suitable for applications in sample pretreatment for chemical analysis. nih.gov

The specific choice of the triformyl monomer and the amine co-monomer dictates the final polymer's structure and properties. The use of 1,3,5-triformylphloroglucinol (Tp) is particularly noteworthy. The hydroxyl groups on the Tp ring, adjacent to the formyl groups, enable a subsequent and irreversible keto-enol tautomerization after the initial imine bond formation. nih.govmdpi.com This transforms the imine linkage into a more stable β-ketoenamine linkage, significantly enhancing the chemical robustness of the resulting polymer framework. mdpi.comchinesechemsoc.org This dual-reaction cascade—a reversible imine formation that allows for structural error correction followed by an irreversible tautomerization that "locks in" the structure—is a key strategy for producing highly crystalline and exceptionally stable polymeric materials. mdpi.comresearchgate.net

Table 1: Polymerization Reactions using 1,3,5-Triformyl Precursors
Triformyl MonomerAmine Co-monomerResulting Polymer TypeLinkage TypeKey Features
1,3,5-Triformylphloroglucinol (Tp)p-PhenylenediamineCovalent Organic Polymer (COP) / Covalent Organic Framework (COF)β-KetoenamineHigh chemical and thermal stability, permanent porosity. chinesechemsoc.orggoogle.com
1,3,5-Triformylphloroglucinol (Tp)BenzidineCovalent Organic Polymer (COP)β-KetoenamineHigh surface area, suitable for adsorption applications. nih.gov
1,3,5-Triformylbenzene (TFB)1,4-DiaminobenzeneCovalent Organic Framework (COF)ImineCrystalline framework, used as a catalyst support. google.com
1,3,5-Triformylphloroglucinol (Tp)4,4'-AzodianilineCovalent Organic Framework (COF)β-KetoenamineHigh surface area, photocatalytic activity. rsc.org

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)

The most prominent application of 1,3,5-triformyl-based monomers is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities, constructed from organic building blocks linked by strong covalent bonds. researchgate.net The C3 symmetry of monomers like 1,3,5-triformylphloroglucinol (Tp) and 1,3,5-triformylbenzene (TFB) is ideal for forming hexagonal 2D layered structures or 3D networks when reacted with linear or trigonal amine linkers.

The reaction of Tp with aromatic amines is a cornerstone of COF chemistry, leading to materials with exceptional stability and crystallinity. nih.gov The formation of β-ketoenamine linkages through keto-enol tautomerism is a critical feature, imparting remarkable resistance to harsh chemical environments, including boiling water and strong acids or bases. mdpi.comchinesechemsoc.orggoogle.com This stability makes Tp-based COFs superior to many imine-based COFs for applications in demanding conditions.

The properties of the resulting COF can be precisely engineered by selecting the appropriate amine linker. For example, reacting Tp with different linkers such as 4,4′-azodianiline (Tp-Azo), 2,8-diamino(6-phenylphenanthridine) (TpDpp), and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TpTab) yields COFs with varying surface areas, band gaps, and light-harvesting capabilities, making them suitable as distinct photocatalysts. rsc.org Tp-Azo, for instance, exhibits a high surface area of 2102 m²/g and a low band gap of 1.89 eV, rendering it a highly active photocatalyst for C-H borylation reactions. rsc.org

Table 2: Examples of COFs Synthesized from 1,3,5-Triformylphloroglucinol (Tp)
COF NameAmine LinkerKey PropertiesPotential ApplicationsReference(s)
TpPa-1 p-PhenylenediamineHigh crystallinity, exceptional chemical stability.Gas separation, catalysis. mdpi.comchinesechemsoc.org
Tp-Azo 4,4'-AzodianilineHigh surface area (2102 m²/g), low band gap (1.89 eV).Photocatalysis. rsc.orgnih.gov
TpBD BenzidineStable in acidic and neutral conditions.Adsorption, nanosheet exfoliation. google.com
COF-JLU4 2,5-DimethoxyterephthalohydrazideStrong crystallinity, porosity, photoluminescence.Fluorescent pH sensing. researchgate.net
TpASH 4-AminosalicylhydrazideCrystalline, free hydroxyl groups in pores.Platform for post-synthetic modification. rsc.org

Application in the Development of Functional Thin Films and Nanostructured Materials

Beyond bulk powders, the polymerization of triformyl and amine monomers can be controlled to create highly ordered thin films and well-defined nanostructures, which are crucial for device fabrication and advanced applications.

Functional Thin Films: High-quality, crystalline COF thin films can be synthesized directly onto substrates using methods like interfacial polymerization. nih.govrsc.org This technique involves the reaction of monomers at the interface of two immiscible liquids or at a liquid-solid interface. For example, a COF thin film can be grown at a water-octanoic acid interface, where the amine monomer is dissolved in the water phase and the aldehyde monomer is in the organic phase. rsc.org This slow, controlled reaction allows for the formation of a crystalline film with a controllable thickness, from nanometers to micrometers. rsc.org Such films have demonstrated significant potential in separation technologies. COF-based thin-film composite hollow fiber membranes have been fabricated for organic solvent nanofiltration, showing excellent solvent permeance and high rejection of dye molecules. nih.gov

Nanostructured Materials: The synthesis can also be guided to produce specific nanostructures. A template-assisted strategy has been successfully employed to create hollow, tubular COF nanostructures. researchgate.netresearchgate.net In this method, ZnO nanorods are used as templates. A solvothermal reaction between 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa) is carried out in the presence of the nanorods, causing the COF to grow on the surface of the ZnO. researchgate.netresearchgate.net Subsequently, the ZnO template is chemically etched away with a mild acid, leaving behind hollow, capsule-shaped COF nanostructures that retain the morphology of the template. researchgate.net These nanostructures possess high periodicity and a microporous shell, making them promising for applications in catalysis and energy storage. researchgate.net

Development of Stimuli-Responsive Materials through Supramolecular Assembly

The inherent tunability of COFs and related polymers allows for the incorporation of stimuli-responsive functionalities, leading to "smart" materials that can change their properties in response to external signals like light, pH, or temperature. chinesechemsoc.org

One strategy is to build the framework using monomers that are themselves responsive. chinesechemsoc.org A more common approach is to introduce functional groups into the COF pores that can respond to stimuli. Recently, a significant breakthrough was achieved by grafting a donor-acceptor Stenhouse adduct (DASA)—a type of photoswitch—into the channels of a β-ketoenamine-linked COF (TpASH). rsc.org The resulting material, COF-HNU9, exhibits reversible photoisomerization. Upon irradiation with visible light, the DASA molecule switches to a different isomer, and this process can be reversed by heating. rsc.org This switching dramatically alters the proton conductivity of the material, increasing it by three orders of magnitude, which was demonstrated by using a thin film of the material to optically control an LED lamp. rsc.org

COFs can also be designed to respond to changes in pH. A hydrazone-linked COF, COF-JLU4, synthesized from 1,3,5-triformylphloroglucinol, was shown to act as a fluorescent pH sensor. researchgate.net Its photoluminescence properties change predictably with the pH of the aqueous solution, making it the first reported COF-based fluorescent sensor for this purpose. The ordered, porous structure of the COF allows for efficient interaction with the analyte, leading to high sensitivity and a rapid response.

Tailoring of Material Properties through Molecular Design and Self-Assembly Control

A key advantage of using 1,3,5-triformyl-based monomers is the high degree of control afforded over the final material's properties through rational molecular design and precise control of the self-assembly process.

Molecular Design: The properties of a COF—including its pore size, surface area, stability, and electronic characteristics—are directly programmed by the geometry and functionality of its constituent building blocks. mdpi.comrsc.org By changing the length or functionality of the amine linker reacted with a triformyl monomer, researchers can systematically tune the pore dimensions and the chemical environment within the pores. For example, introducing sulfonate groups (-SO3H) into the linker can create strongly acidic sites, while using nitrogen-rich linkers enhances basicity or metal-coordination capabilities. mdpi.comresearchgate.net This "bottom-up" approach allows for the creation of materials tailored for specific applications, such as heterogeneous catalysis, gas separation, or proton conduction. nih.govrsc.org

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes for 1,3,5-Triformylanilinobenzene

The industrial viability and environmental impact of materials derived from this compound are intrinsically linked to its synthetic pathway. Current multistep syntheses often rely on harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable alternatives.

Key areas of focus include:

Biocatalytic Approaches: The use of enzymes offers a promising route to greener synthesis. For instance, nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to anilines under mild, aqueous conditions, presenting a chemoenzymatic alternative to traditional hydrogenation that uses high-pressure hydrogen and precious-metal catalysts. acs.org Research could focus on engineering nitroreductases to act on a suitable nitro-precursor of this compound. Similarly, bioreduction of aromatic aldehydes to alcohols using plant extracts like Aloe vera has been demonstrated and could be adapted. scielo.org.mx

Eco-Friendly Solvents and Catalysts: Shifting away from hazardous organic solvents is crucial. Poly(ethylene glycol) (PEG) has been successfully used as a recyclable and non-volatile solvent for synthesizing functionalized anilines. nih.gov Water, the quintessential green solvent, has been employed with cost-effective catalysts like DIPEA for the synthesis of azoxybenzenes from anilines, showcasing its potential for aniline-based reactions. acs.org The use of aqueous citric acid as a reaction medium for condensations involving aromatic aldehydes also presents a viable, environmentally friendly strategy. scielo.org.co

One-Pot Procedures: Combining multiple synthetic steps into a single, one-pot process minimizes solvent use, energy consumption, and purification steps. An efficient one-pot method for creating acridinedione derivatives from aromatic aldehydes and amines has been developed using a reusable nanoparticle catalyst in a water/ethanol mixture. rsc.org Similar strategies could be devised for this compound, potentially starting from a simpler aniline (B41778) derivative and installing the formyl groups in situ.

Table 1: Potential Green Synthesis Strategies

Strategy Key Feature Potential Advantage for this compound Synthesis Relevant Research
Chemoenzymatic Reduction Use of nitroreductase (NR) enzymes. Avoids high-pressure H₂ and precious metal catalysts for the aniline group formation. acs.org Johnson Matthey collection (NR-55) acs.org
Green Solvents Replacement of volatile organic compounds (VOCs) with water or PEG. Reduces environmental impact and improves process safety. nih.govacs.org PEG-mediated synthesis nih.gov, Water-based reactions acs.org
Bioreduction Use of plant extracts (Aloe vera). Mild conditions for aldehyde modifications. scielo.org.mx Microwave-assisted bioreduction scielo.org.mx
One-Pot Multi-component Reaction Condensation of aldehydes, amines, and other components in a single step. Increased efficiency, reduced waste and energy consumption. rsc.org Pt NPs@rGO catalyzed synthesis rsc.org

Expanding the Scope of Supramolecular Architectures and Their Advanced Functions

The C₃-symmetric nature of the triformyl-substituted benzene (B151609) ring makes this compound an ideal candidate for constructing highly ordered supramolecular structures, particularly Covalent Organic Frameworks (COFs). canterbury.ac.nz COFs are crystalline porous polymers built from organic molecules linked by strong covalent bonds, offering exceptional stability and tunable properties. mdpi.com

Future research avenues in this area include:

Novel COF Topologies: While 1,3,5-triformylbenzene (TFB) is a common precursor for hexagonal COFs like COF-LZU1 (from TFB and 1,4-diaminobenzene), the aniline group in this compound offers a new site for secondary functionalization. mdpi.comnih.gov This could be used to direct the assembly into novel, non-canonical topologies or to create hierarchical pore structures.

Functional Pore Environments: The aniline nitrogen can be pre- or post-synthetically modified to introduce specific functional groups within the COF pores. This allows for the precise engineering of the pore's chemical environment, which is critical for applications like selective gas capture, catalysis, and sensing. For example, COFs synthesized from triformylbenzene and hydrazide derivatives contain a high density of amines, making them favorable for CO₂ capture. ossila.com

Dynamic and Responsive Systems: Supramolecular systems are often held together by non-covalent interactions, making them responsive to external stimuli like pH, light, or temperature. Current time information in Vanderburgh County, US. The aniline group is redox-active and its protonation state is pH-dependent. This property could be harnessed to create "smart" COFs or other supramolecular assemblies that change their structure, porosity, or electronic properties in response to environmental triggers. acs.org

Interlocked Molecular Architectures: Beyond frameworks, the compound could be used to synthesize complex molecular machines, rotaxanes, and catenanes, where the tripodal aldehyde structure can act as a template or a key component in the interlocking process. chemistryviews.org

Integration with Flow Chemistry and Automated Synthesis Technologies

To accelerate the discovery and optimization of materials based on this compound, modern synthesis technologies must be embraced. Flow chemistry and automated synthesis offer significant advantages over traditional batch methods, including improved control, safety, scalability, and speed.

Key future directions are:

Continuous COF Synthesis: The synthesis of COFs is often slow, but flow chemistry can dramatically accelerate the process. rsc.orgresearchgate.net Highly crystalline COFs have been synthesized in as little as 30 minutes using continuous flow packed-bed reactors, a significant improvement over solvothermal methods that can take days. rsc.org Applying these techniques to this compound and its derivatives would enable high-throughput screening of different reaction partners and conditions, leading to rapid material discovery. nih.govacs.org

Automated Material Discovery Platforms: Integrating flow reactors with automated characterization and machine learning algorithms can create self-driving laboratories for materials development. nih.govacs.orgosti.govresearchgate.net Such a platform could autonomously synthesize a library of COFs or polymers from this compound, analyze their properties (e.g., porosity, crystallinity), and use the data to intelligently select the next set of experiments to optimize for a desired function.

Scalable Production: Flow reactors provide a clear pathway for scaling up the production of promising materials from the milligram to the kilogram scale without extensive re-development. researchgate.net This is crucial for translating laboratory discoveries into practical applications. Continuous flow microreactors have demonstrated unprecedented productivity for COFs, reaching up to 61,111 kg m⁻³ day⁻¹. acs.org

Table 2: Comparison of Synthesis Technologies

Parameter Batch Synthesis Flow Chemistry Potential Impact for this compound
Reaction Time Hours to days nih.gov Minutes to hours rsc.org Rapid screening and optimization of new materials.
Scalability Difficult, requires re-optimization Straightforward, linear scaling researchgate.net Enables production for industrial and commercial use.
Process Control Limited (temperature, pressure) Precise (mixing, heat/mass transfer) researchgate.net Higher quality, more crystalline, and less defective materials.
Automation Manual and labor-intensive Amenable to full automation nih.gov High-throughput discovery and autonomous optimization.

Multiscale Modeling and Simulation for Predicting Macroscopic Material Behavior from Molecular Interactions

Computational modeling is an indispensable tool for understanding and predicting the properties of materials, bridging the gap from molecular interactions to macroscopic function. For complex systems derived from this compound, a multiscale modeling approach is essential.

Unexplored avenues include:

Predicting Self-Assembly: Coarse-grained and all-atom molecular dynamics (MD) simulations can predict how precursor molecules will self-assemble into larger structures like nanowires or frameworks. nih.govnih.govaip.org These simulations can reveal the key intermolecular forces (e.g., π-π stacking, hydrogen bonding) that govern assembly, allowing for the rational design of molecules that form specific, desired architectures. tandfonline.com

Screening for Material Properties: Once a structure (e.g., a COF) is predicted, its properties can be calculated computationally. Quantum mechanical methods like Density Functional Theory (DFT) can predict electronic properties, while Grand Canonical Monte Carlo (GCMC) simulations can predict gas adsorption and separation performance. kit.edu This allows for the high-throughput virtual screening of thousands of potential structures before committing to costly and time-consuming laboratory synthesis.

Modeling Flexible and Defective Frameworks: Real-world materials are not perfect crystals; they possess flexibility and defects that profoundly influence their properties. cecam.org Multiscale models that account for this dynamic behavior are needed to accurately predict the mechanical properties (e.g., stiffness, flexibility) and guest-host interactions in porous materials derived from this compound. bohrium.comacs.org These models can help design materials with novel mechanical responses, such as negative thermal expansion. cecam.org

Exploration of Novel Functional Material Applications Beyond Current Paradigms

The unique combination of a C₃-symmetric reactive scaffold and a functionalizable aniline core suggests that materials derived from this compound could find use in a wide array of advanced applications, moving beyond conventional uses of porous polymers.

Future research should explore:

Heterogeneous Catalysis: The aniline nitrogen within a COF can be metalated or functionalized to create well-defined, isolated single-atom catalytic sites. kit.edu This could lead to highly selective and reusable catalysts for fine chemical synthesis.

Optoelectronics and Sensing: Porous aromatic frameworks (PAFs) and COFs can be designed to be highly luminescent. chemistryviews.orgrsc.org The emission color can be tuned by modifying the building blocks. chemistryviews.org The aniline moiety is known to be redox-active, suggesting that frameworks built from this compound could have their fluorescence or conductivity modulated by chemical or electrical stimuli, making them suitable for sensors or light-emitting devices. acs.orgmdpi.commdpi.com

Biomedical Applications: The high surface area and tunable pores of PAFs and COFs make them promising candidates for drug delivery. acs.org The aniline group could be functionalized to target specific cells or to control the release of a therapeutic payload.

Conductive Materials: Oligoanilines are known to be electrically conductive upon doping. acs.org By polymerizing this compound into an ordered framework, it may be possible to create novel 2D or 3D materials with intrinsic, tunable conductivity for applications in organic electronics, batteries, or supercapacitors. rsc.orgfrontiersin.org

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triformylanilinobenzene, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of 1,3,5-trisubstituted benzene derivatives, such as this compound, typically involves nucleophilic aromatic substitution or condensation reactions. For example, triazine derivatives are synthesized using cyanuric chloride as a core reagent, reacting with substituted amines under controlled conditions . Key parameters include:

  • Temperature : Reactions often proceed at 0–5°C for initial substitution, followed by gradual warming (e.g., 50–80°C) for subsequent steps.
  • Solvents : Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reactivity.
  • Catalysts : Triethylamine (TEA) is commonly used to neutralize HCl byproducts and drive reactions to completion .
    Optimization involves iterative adjustments to solvent purity, stoichiometric ratios, and reaction time. For reproducibility, use inert atmospheres (N₂/Ar) and monitor progress via thin-layer chromatography (TLC).

Q. Which spectroscopic and analytical methods are most effective for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks. Aromatic protons typically appear at δ 6.5–8.5 ppm, while formyl groups resonate near δ 9.5–10.5 ppm.
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
    For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation of molecular geometry.

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or photodegradation .
  • Handling : Use gloveboxes or fume hoods to avoid inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .
  • Decomposition Risks : Under elevated temperatures (>150°C), thermal decomposition may release toxic fumes (e.g., CO, NOₓ). Monitor stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for this compound in substitution reactions?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy or in-situ NMR to track intermediate formation. For example, monitor the disappearance of starting materials (e.g., cyanuric chloride) and appearance of products over time .
  • Computational Modeling : Density functional theory (DFT) calculations predict transition states and activation energies. Software like Gaussian or ORCA can simulate substituent effects on reaction pathways .
  • Isotopic Labeling : Deuterated analogs (e.g., C₆D₃ derivatives) help trace hydrogen transfer mechanisms via kinetic isotope effects (KIE) .

Q. How can researchers resolve discrepancies in reported reactivity of this compound under varying pH conditions?

Methodological Answer: Contradictory data often arise from uncontrolled variables. A systematic approach includes:

Controlled Replicates : Repeat experiments under identical conditions (pH, ionic strength, temperature).

Advanced Analytics : Use high-performance liquid chromatography (HPLC) or LC-MS to quantify side products and assess purity .

Cross-Validation : Compare results with structurally analogous compounds (e.g., 1,3,5-trihalobenzenes) to identify trends .
For pH-dependent reactivity, employ buffered systems (e.g., phosphate, acetate) and measure pH in real-time with calibrated electrodes.

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC/MBC determination against E. coli or S. aureus) .
  • Cytotoxicity Testing : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing vs. donating groups) and correlate changes with bioactivity .
    For mechanistic studies, employ fluorescence tagging or radiolabeled analogs to track cellular uptake and target engagement.

Q. How can environmental degradation pathways of this compound be modeled in soil or aqueous systems?

Methodological Answer:

  • Microcosm Studies : Spike soil/water samples with the compound and monitor degradation via GC-MS or HPLC. Anaerobic conditions may promote reductive degradation, as observed in RDX-contaminated soils .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect intermediates (e.g., nitroso or amine derivatives).
  • Ecotoxicity Assessment : Evaluate impacts on microbial diversity via 16S rRNA sequencing or denaturing gradient gel electrophoresis (DGGE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.